molecular formula C10H8ClN3O4S B5502450 1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole

1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole

Cat. No.: B5502450
M. Wt: 301.71 g/mol
InChI Key: SYNMVBLZDRPEQR-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, a methyl group, and a nitro group attached to an imidazole ring

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-2-methyl-5-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O4S/c1-7-12-6-10(14(15)16)13(7)19(17,18)9-4-2-8(11)3-5-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNMVBLZDRPEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1S(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfonylation: The sulfonyl group is introduced by reacting the nitrated imidazole with a sulfonyl chloride derivative, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like pyridine.

    Methylation: The methyl group is added through alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include palladium catalysts for reduction, nucleophiles for substitution, and strong acids or bases for hydrolysis. Major products formed from these reactions include amino derivatives, substituted imidazoles, and sulfonic acids.

Scientific Research Applications

1-[(4-Chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. These interactions can disrupt cellular processes and lead to the compound’s biological effects.

Comparison with Similar Compounds

1-[(4-Chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole can be compared with other similar compounds, such as:

    1-[(4-Chlorophenyl)sulfonyl]-2-methyl-1H-imidazole: Lacks the nitro group, which may result in different biological activities and reactivity.

    1-[(4-Chlorophenyl)sulfonyl]-5-nitro-1H-imidazole: Lacks the methyl group, which can affect its chemical properties and interactions.

    1-[(4-Chlorophenyl)sulfonyl]-2-methyl-5-amino-1H-imidazole:

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